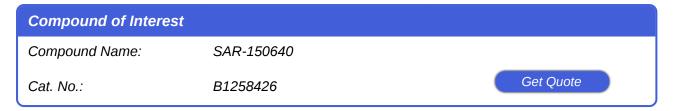
SAR-150640: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **SAR-150640**, a potent and selective β 3-adrenergic receptor agonist. It details the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental protocols for the study of this compound.

Chemical Structure and Properties

SAR-150640, also known as ethyl 4-(((1S,4r)-4-(((S)-2-hydroxy-3-(4-hydroxy-3-(methylsulfonamido)phenoxy)propyl)amino)cyclohexyl)benzoate hydrochloride, is a synthetic small molecule.[1] Its structure is characterized by a substituted phenoxy-propanolamine moiety linked to a cyclohexyl benzoate group.

Table 1: Chemical and Physicochemical Properties of SAR-150640



Property	Value	Source
Chemical Formula	C25H34N2O7S (free base) C25H34N2O7S.CIH (hydrochloride salt)	[2][3][4][5]
Molecular Weight	506.61 g/mol (free base) 543.07 g/mol (hydrochloride salt)	[2][3][4][5]
IUPAC Name	ethyl 4-((1S,4r)-4-(((S)-2-hydroxy-3-(4-hydroxy-3-(methylsulfonamido)phenoxy)propyl)amino)cyclohexyl)benzoate hydrochloride	[1]
SMILES	CCOC(=0)c1ccc(cc1) [C@H]2CCINVALID-LINK NCINVALID-LINKO.CI	[2]
InChI Key	VEZDPEGPNPRTOH- PSLBYKFTSA-N	[1][2]
Stereochemistry	Absolute	[2][3][4]

Biological Properties and Mechanism of Action

SAR-150640 is a potent and selective agonist of the β 3-adrenergic receptor (β 3-AR), a member of the G protein-coupled receptor (GPCR) family.[1] Its primary therapeutic indication was for the treatment of preterm labor due to its relaxant effect on uterine smooth muscle.[1]

The mechanism of action of **SAR-150640** involves the activation of the β 3-AR, which is coupled to a stimulatory G protein (Gs). This activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.

Table 2: Biological Activity of SAR-150640



Parameter	Value	Cell/Tissue Type
β3-AR Affinity (Ki)	73 nM	Human neuroblastoma cells (SKNMC)
cAMP Production (pEC50)	7.7	Human uterine smooth muscle cells (UtSMC)
Inhibition of Spontaneous Contractions (pIC50)	6.4	Human near-term myometrial strips

SAR-150640 has been shown to dose-dependently inhibit oxytocin-induced intracellular Ca2+ mobilization and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation in human uterine smooth muscle cells.

Signaling Pathway

The binding of **SAR-150640** to the β 3-adrenergic receptor initiates a signaling cascade that culminates in myometrial relaxation. The key steps in this pathway are depicted in the diagram below.



Click to download full resolution via product page

Caption: β3-Adrenergic Receptor Signaling Pathway Activated by SAR-150640.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the activity of **SAR-150640**.



cAMP Production Assay

This assay quantifies the increase in intracellular cAMP levels following stimulation with **SAR-150640**.



Click to download full resolution via product page

Caption: Workflow for cAMP Production Assay.

Methodology:

- Cell Culture: Human uterine smooth muscle cells (UtSMC) are cultured in appropriate media and conditions until they reach 80-90% confluency.
- Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

Assay:

- The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, and incubated for 15-30 minutes.
- Cells are then stimulated with a range of concentrations of SAR-150640 or a vehicle control for 30 minutes at 37°C.
- The reaction is stopped, and cells are lysed according to the manufacturer's instructions of the chosen cAMP detection kit.
- Detection: Intracellular cAMP levels are quantified using a competitive immunoassay, such as an ELISA or a time-resolved Förster resonance energy transfer (TR-FRET) assay.



 Data Analysis: The results are plotted as a dose-response curve, and the pEC50 value is calculated using non-linear regression.

Intracellular Calcium Mobilization Assay

This assay measures the ability of **SAR-150640** to inhibit agonist-induced increases in intracellular calcium.

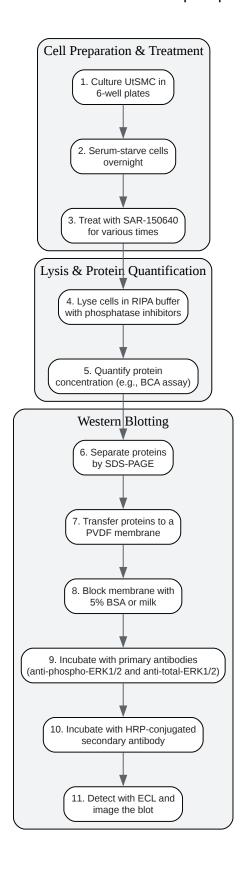
Methodology:

- Cell Preparation: UtSMC are seeded onto black-walled, clear-bottom 96-well plates and grown to confluency.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for 30-60 minutes at 37°C, followed by a wash step to remove extracellular dye.
- Assay:
 - The plate is placed in a fluorescence microplate reader equipped with an automated liquid handling system.
 - Baseline fluorescence is recorded.
 - Cells are pre-incubated with various concentrations of SAR-150640 or vehicle for a short period.
 - An agonist, such as oxytocin, is then added to stimulate an increase in intracellular calcium.
 - Fluorescence changes are monitored in real-time.
- Data Analysis: The peak fluorescence intensity following agonist addition is measured. The
 inhibitory effect of SAR-150640 is calculated as a percentage of the response in the absence
 of the compound, and an IC50 value is determined.

ERK1/2 Phosphorylation Assay



This assay determines the effect of **SAR-150640** on the phosphorylation of ERK1/2.



Click to download full resolution via product page



Caption: Workflow for ERK1/2 Phosphorylation Western Blot Assay.

Methodology:

- Cell Culture and Treatment: UtSMC are grown in 6-well plates and then serum-starved overnight to reduce basal ERK1/2 phosphorylation. Cells are then treated with SAR-150640 at various concentrations for different time points.
- Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.
- Western Blotting:
 - Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
 - After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
 - The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
 - The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
- Data Analysis: The intensity of the p-ERK1/2 bands is quantified and normalized to the total ERK1/2 bands. The fold change in phosphorylation compared to the untreated control is calculated.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Oxytocin on Intracellular Ca2+ Release in Cardiac Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Beta-3 adrenergic receptor Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [SAR-150640: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258426#sar-150640-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com